Hedgehog Pathway Inhibition Potency: Ciliobrevin A vs. Smo Antagonists
Ciliobrevin A inhibits Shh-induced Hh pathway activation with an IC50 of 7 μM, acting downstream of Smo [1]. In contrast, the Smo antagonist cyclopamine requires direct Smo binding and is ineffective against cells harboring oncogenic Smo mutations or Su(fu) deficiency [1].
| Evidence Dimension | Hedgehog pathway activation inhibition (Shh-induced) |
|---|---|
| Target Compound Data | IC50 = 7 μM (downstream of Smo) |
| Comparator Or Baseline | Cyclopamine: IC50 = 500-700 nM (direct Smo binding); ineffective vs. SmoM2 or Su(fu)-null cells |
| Quantified Difference | Ciliobrevin A inhibits Hh signaling independent of Smo mutational status; cyclopamine lacks activity in Smo-mutant or Su(fu)-deficient contexts |
| Conditions | NIH-3T3 fibroblasts stimulated with Shh-conditioned medium; Gli-dependent luciferase reporter assay |
Why This Matters
Enables Hedgehog pathway studies in Smo-inhibitor-resistant models where cyclopamine and vismodegib fail, justifying procurement for downstream-targeted Hh research.
- [1] Hyman JM, Firestone AJ, Heine VM, et al. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proc Natl Acad Sci U S A. 2009;106(33):14132-14137. View Source
